molecular formula C16H16O5 B5792555 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid

4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid

Cat. No.: B5792555
M. Wt: 288.29 g/mol
InChI Key: GUWHVAKCCRJQTF-UHFFFAOYSA-N
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Description

4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid is an organic compound with a complex structure that includes both phenolic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid typically involves multiple steps. One common method starts with the reaction of 4-(hydroxymethyl)-2-methoxyphenol with benzyl chloride under basic conditions to form the intermediate 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: 4-{[4-(carboxymethyl)-2-methoxyphenoxy]methyl}benzoic acid.

    Reduction: 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzyl alcohol.

    Substitution: 4-{[4-(hydroxymethyl)-2-aminophenoxy]methyl}benzoic acid.

Scientific Research Applications

4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxy group may also participate in hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(hydroxymethyl)benzoic acid
  • 4-(methoxymethyl)benzoic acid
  • 4-(hydroxymethyl)-2-methoxybenzoic acid

Uniqueness

4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-[[4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-8,17H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWHVAKCCRJQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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